molecular formula C11H11N5O B023969 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine CAS No. 86271-56-9

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Cat. No.: B023969
CAS No.: 86271-56-9
M. Wt: 229.24 g/mol
InChI Key: LVEXPFPMHBDKMF-UHFFFAOYSA-N
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Description

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a chemical compound known for its unique structure and properties. It is a metabolite of phenazopyridine, a drug commonly used to alleviate urinary tract pain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine typically involves the diazotization of aniline derivatives followed by coupling with pyridine derivatives. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, phenazopyridine.

    Medicine: Investigated for its potential therapeutic effects and as a metabolite of phenazopyridine, which is used to treat urinary tract pain.

    Industry: Utilized in the production of dyes and pigments due to its azo structure

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is closely related to its parent compound, phenazopyridine. It is believed to act as a kinase inhibitor, affecting various cellular pathways, including mitogen-activated protein kinases, cyclin-dependent kinases, and AKT pathway kinases. These interactions can influence cellular differentiation and autophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and amino groups at the 2 and 6 positions make it particularly reactive and versatile in various chemical reactions .

Properties

IUPAC Name

2,6-diamino-5-phenyldiazenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c12-10-8(6-9(17)11(13)14-10)16-15-7-4-2-1-3-5-7/h1-6,17H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBZFKYOQZLANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006694
Record name 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86271-56-9
Record name 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key metabolic differences in Phenazopyridine between rats and humans?

A1: Research indicates significant species variation in PAP metabolism between rats and humans []. While 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (5-OHPAP) is the major urinary metabolite in humans, rats primarily excrete N-acetyl-4-aminophenol (NAPA) []. This difference is likely due to the higher concentration of gastrointestinal bacteria in rats, which contribute significantly to the azo bond cleavage of PAP [].

Q2: Could you elaborate on the role of the liver in the metabolism of Phenazopyridine?

A2: While gastrointestinal bacteria are implicated in the azo bond reduction of PAP, the liver represents another potential site for this metabolic process []. Studies using isolated rat hepatocytes provide insights into the hepatic metabolism of PAP [], highlighting the complexity of its metabolic pathways.

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